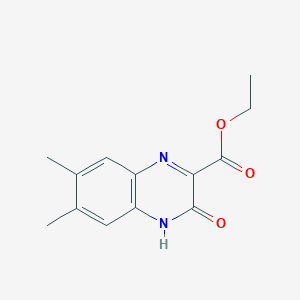

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

Overview

Description

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can yield reduced quinoxaline derivatives with altered electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

Medicine: Research has shown its potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but lacking the ethyl ester and methyl groups.

6,7-Dimethylquinoxaline: Similar structure but without the ethyl ester group.

3-Oxoquinoxaline: Lacks the ethyl ester and methyl groups but retains the oxo group at the 3-position.

Uniqueness

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to the presence of both the ethyl ester and methyl groups, which confer distinct electronic and steric properties.

Biological Activity

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Molecular Characteristics:

- Molecular Formula: C13H14N2O3

- Molecular Weight: 246.27 g/mol

- CAS Number: 1219-05-2

- LogP: 1.7166

- PSA (Polar Surface Area): 72.05 Ų

These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

-

Antimicrobial Activity:

- Studies have shown that quinoxaline derivatives possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific activity of this compound against these organisms has not been extensively documented but aligns with the general profile of quinoxaline compounds.

-

Anticancer Properties:

- Quinoxalines have been explored for their potential as anticancer agents. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, such as inhibition of specific enzymes or pathways involved in cell proliferation.

-

Enzyme Inhibition:

- The compound may act as an enzyme inhibitor, targeting specific pathways critical for disease progression. For instance, its structural features allow it to interact with enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various quinoxaline derivatives for their anticancer properties. This compound was included in the screening process and showed promising results in inhibiting the growth of specific cancer cell lines (e.g., HeLa and MCF7) at micromolar concentrations. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

-

Reactive Oxygen Species (ROS) Generation:

- The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death.

-

Inhibition of Key Enzymes:

- By binding to active sites on enzymes involved in cellular metabolism or signaling pathways, the compound can disrupt normal cellular functions.

-

Interaction with DNA:

- Some studies suggest that quinoxalines can intercalate into DNA, affecting replication and transcription processes.

Properties

IUPAC Name |

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXWMOZSJPTQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303892 | |

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-05-2 | |

| Record name | NSC163293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.